molecular formula C6H4ClN3 B048849 4-Chloro-1H-imidazo[4,5-c]pyridine CAS No. 2770-01-6

4-Chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B048849
CAS No.: 2770-01-6
M. Wt: 153.57 g/mol
InChI Key: DHJMLXBBZRWBPW-UHFFFAOYSA-N
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Description

4-Chloro-1H-imidazo[4,5-c]pyridine is an organic compound with the molecular formula C6H4ClN3. It is a heterocyclic aromatic compound that contains both imidazole and pyridine rings fused together.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of compounds like 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit antiviral activity .

Mode of Action

It is known to be involved in the synthesis of compounds with antiviral activity .

Result of Action

It is known to be used in the synthesis of compounds exhibiting antiviral activity , suggesting it may have a role in inhibiting viral replication or other related processes.

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially impact its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-chloropyridine with formamide under acidic conditions to form the imidazo[4,5-c]pyridine ring system . Another method includes the use of 2-chloro-3-nitropyridine, which undergoes reduction and subsequent cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-imidazo[4,5-b]pyridine
  • 4-Chloro-1H-imidazo[1,5-a]pyridine
  • 4-Chloro-1H-imidazo[1,2-a]pyridine

Uniqueness

4-Chloro-1H-imidazo[4,5-c]pyridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of selective enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

4-chloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJMLXBBZRWBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418716
Record name 4-Chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-01-6
Record name 4-Chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2770-01-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Chloro-1H-imidazo[4,5-c]pyridine in the synthesis of anticonvulsant agents?

A1: this compound serves as a crucial starting material in the synthesis of imidazo[4,5-c]pyridine derivatives investigated for their anticonvulsant activity. [, ] Specifically, it acts as a scaffold that undergoes further modifications at the 4th position to introduce various alkylamino groups. This structural modification is key to developing potent anticonvulsant agents. [] For example, reacting this compound with different amines leads to the creation of 1-benzyl-4-alkylamino-1H-imidazo[4,5-c]pyridines, a class of compounds demonstrating significant anticonvulsant properties against maximal electroshock-induced seizures in rats. []

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